molecular formula C8H9NO B016504 5-Acetyl-2-methylpyridine CAS No. 36357-38-7

5-Acetyl-2-methylpyridine

Cat. No. B016504
CAS RN: 36357-38-7
M. Wt: 135.16 g/mol
InChI Key: PVRYOKQFLBSILA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-acetyl-2-methylpyridine and related compounds involves several steps, including the acetylation and methylation of pyridine derivatives. A study described the synthesis and crystal structure of 5-acetyl-2'-deoxyuridine, showcasing the complexity and precision required in synthesizing such compounds (Barr et al., 1980). Another approach involves the synthesis of related pyridine derivatives through various chemical transformations, highlighting the versatility and adaptability of synthetic methods in producing 5-acetyl-2-methylpyridine analogues (Ying-qi, 2008).

Molecular Structure Analysis

The molecular structure of 5-acetyl-2-methylpyridine and similar compounds has been studied extensively using techniques such as vibrational spectroscopy, molecular docking, and density functional theory. These studies provide insights into the conformational dynamics, molecular vibrations, and interaction potentials of such molecules (Premkumar et al., 2016).

Chemical Reactions and Properties

5-Acetyl-2-methylpyridine undergoes various chemical reactions, including acetylation, methylation, and complexation with metals. Research has shown the formation of complexes and the reactivity of pyridine derivatives in the presence of metals, illustrating the compound's ability to participate in complex chemical processes (Huo et al., 2011).

Scientific Research Applications

Application 2: Synthesis of 2-Methylpyridines

  • Summary of Application : 2-Methylpyridines were synthesized using a simplified bench-top continuous flow setup .
  • Methods of Application : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines. Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
  • Results or Outcomes : The reactions produced α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols. The products were obtained in very good yields and were suitable for further use without additional work-up or purification .

Application 3: Preparation of Pyridine-2,5-dicarboxylic Acid

  • Summary of Application : 5-Acetyl-2-methylpyridine is used in the preparation of pyridine-2,5-dicarboxylic acid .

Application 4: Ligand for Suzuki Coupling

  • Summary of Application : 5-Acetyl-2-methylpyridine serves as a ligand for Suzuki coupling .

Application 5: Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

  • Summary of Application : An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
  • Methods of Application : The synthesis of compound 3 starting from 2-fluoro-4-methylpyridine (11) was optimized, giving more than eight times higher yields compared to the reported synthesis starting from 2-bromo-4-methylpyridine (5) .
  • Results or Outcomes : With a total yield of 29.4% in 7 linear steps, the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine (11) compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine (5), giving more than eight times higher yields .

Safety And Hazards

According to the safety data sheet, 5-Acetyl-2-methylpyridine is toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-(6-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRYOKQFLBSILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067970
Record name Ethanone, 1-(6-methyl-3-pyridinyl)-
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-methylpyridine

CAS RN

36357-38-7
Record name 1-(6-Methyl-3-pyridinyl)ethanone
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Record name 3-Acetyl-6-methylpyridine
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Record name 5-Acetyl-2-methylpyridine
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Record name Ethanone, 1-(6-methyl-3-pyridinyl)-
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Record name Ethanone, 1-(6-methyl-3-pyridinyl)-
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Record name 1-(6-methylpyridin-3-yl)ethan-1-one
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Record name 3-ACETYL-6-METHYLPYRIDINE
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Synthesis routes and methods I

Procedure details

1.0 g 5-ethynyl-2-methylpyridine (8.5 mmol) was loaded into a flask provided with magnetic anchor and was dissolved in 10 mL of a 1:4 toluene/sulfuric acid mixture (0.29 mmol). The resulting solution was heated to 50° C. overnight, then after quenching to room temperature, the solution was basified by the addition of NaHCO3, then it was extracted with AcOEt (3×20 mL) and finally, anhydrified on anhydrous MgSO4. The organic phase was then concentrated under vacuum yielding 1.06 g product, equal to a molar yield of 91% as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
toluene sulfuric acid
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

50 g of methyl 6-methylnicotinate was dissolved in 200 ml of ethyl acetate; 60% NaH 26.5 g, toluene 400 ml and DMF 34 ml were added to a three-necked bottle, 10% methyl 6-methylnicotinate ethyl acetate solution 20 ml was added, heated to 80° C., stirred for 0.5 h. To the reaction bottle, the residual methyl 6-methylnicotinate ethyl acetate solution was added dropwise slowly within about 1.5 h. After addition, the reaction was conducted at 80° C. for 8 h. The reaction stopped, cooled to room temperature. 300 ml of water was added to the reaction bottle, skimmed, the water layer was extracted with ethyl acetate three times, 200 ml per time. All ethyl acetate layers were combined, distillated at a reduced pressure to evaporate ethyl acetate, then 10% H2SO4 aqueous solution 400 ml was added, heated to 110° C., refluxed for 2 h. The reaction was then stopped, cooled to room temperature. Solid K2CO3 was used to adjust PH to 9, suction filtration was performed, the filter cake was washed with ethyl acetate. The filtrate was extracted with ethyl acetate four times, combined and rotary evaporated to dry, to obtain 35 g of 2-methyl-5-acetylpyridine, yield was about 65%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
methyl 6-methylnicotinate ethyl acetate
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
Name
methyl 6-methylnicotinate ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

5-Ethyl-2-methyl-pyridine (40 g, 0.33 mol) was placed in a three-necked flask immersed in an ice bath and equipped with an efficient mechanical stirrer, a thermometer and a dropping funnel. Sulfuric acid (14.9 ml, 0.26 mol) was added with vigorous stirring. Then acetic acid (47.5 ml), acetic anhydride (46.3 ml) and finally CrO3 (44 g, 0.44 mol) were added in small portions, at a rate to maintain the temperature of the reaction mixture between 20-30° C. Stirring was continued for 24 hours. Then 200 ml of water and Na2CO3 were added slowly, until the brown color of chromic acid was gone, and the product was extracted with ethyl acetate (3×200 ml). Combined organic layers were washed with water and brine and dried over magnesium sulfate and solvent was removed. The residue was distilled under reduced pressure (110° C., 19 mbar) to give 12.85 g of the desired product.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
46.3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
CrO3
Quantity
44 g
Type
reactant
Reaction Step Four
Quantity
47.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Acetyl-2-methylpyridine
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Citations

For This Compound
49
Citations
A Garrido, LA Atencio, R Bethancourt, A Bethancourt… - Antibiotics, 2020 - mdpi.com
… the identification of ketones, mainly 5-acetyl-2-methylpyridine, as the most abundant volatile … It is evident from this research that the volatile compound 5-acetyl-2-methylpyridine leads to …
Number of citations: 10 0-www-mdpi-com.brum.beds.ac.uk
NK Kochetkov, Y Dombrov sky, AV Bazhenova… - Bulletin of the Academy …, 1956 - Springer
2-Aminovinyl ketones Communication 4. Synthesis of ketones of the pyridine series Page 1 I~.K. 2-A.MINOVINYL KETONE$" o COM~ffJNICATION 4. SYI,ITHESIS OF KETONES OF …
EGE Hawkins - Journal of the Chemical Society, Perkin Transactions 1, 1972 - pubs.rsc.org
… , provided mainly 5-acetyl-2-methylpyridine on treatment with … This hydroperoxide yielded mainly 5-acetyl-2-methylpyridine … product provided slightly impure 5-acetyl-2-methylpyridine (7-…
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
AF Thomas, F Bassols - Journal of Agricultural and Food …, 1992 - ACS Publications
… Similarly, when a trace of 5-acetyl-2-methylpyridine (peak 26) was confirmed, we searched, but in vain, for 3-acetylpyridine. This substance gave a poor MS on the Supelcowax column, …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
J Buckingham - 2023 - taylorfrancis.com
Containing fully authenticated data on virtually all known natural products, the "Dictionary of Natural Products", main work, published in 1993 was the end result of over 12 years …
Number of citations: 845 www.taylorfrancis.com
PM Carabateas, RP Brundage… - Journal of …, 1984 - Wiley Online Library
… A mixture of 5-acetyl-2-methylpyridine (35b) [19] (49.1 g, 0.634 mole), morpholine (32.0 g, 0.37 mole), toluene (250 ml) and p-toluenesulfonic acid (6.5 g) was refluxed for 19 hours with …
RG Micetich - Pyridine and Its Derivatives, Volume 14, Part 2 …, 2009 - books.google.com
… Godin and Graham found that heating 5-ethy1-2-methylpyridine and a catalytic amount of a peroxide in an oxygen atmosphere produced 5-acetyl-2methylpyridine in up to 40% yield (…
Number of citations: 2 books.google.com
MM Khan, M Iqbal, MA Hanif… - Journal of Essential …, 2012 - Taylor & Francis
… 5-Acetyl-2-methylpyridine and 4methyl proline contents were 1.1 % and 2.8 % in grapefruit, 2.3 % and 2.3 % in mosambi and 2.2 % and 1.2 % in Jaffa. Citral content in Jaffa, mosambi …
R Kubec, V Drhová, J Velíšek - Journal of Agricultural and Food …, 1998 - ACS Publications
Two naturally occurring S-containing amino acids, S-methyl-l-cysteine sulfoxide and its biochemical precursor S-methyl-l-cysteine, were heated in closed model systems at different …
Number of citations: 102 0-pubs-acs-org.brum.beds.ac.uk
MAR Matos, VMF Morais… - Journal of Chemical & …, 2005 - ACS Publications
… The pyridine-2,5-dicarboxylic acid [100-26-5], 2,5-Py(COOH) 2 , was prepared by potassium permanganate oxidation of 5-acetyl-2-methylpyridine, as described by Binns et al. The …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk

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